[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is a compound that contains a benzimidazole scaffold . Benzimidazole is an important heterocyclic pharmacophore, which is regarded as a “privileged structure” in heterocyclic chemistry due to its association with a wide range of biological activities . This compound is a derivative of benzimidazole and has a molecular formula of C9H7N3O4S .
Molecular Structure Analysis
The molecular structure of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” is characterized by a benzimidazole ring fused with a five-membered imidazole ring . The benzimidazole nucleus is an isostructural pharmacophore of naturally occurring active biomolecules . The structure–activity relationship (SAR) analyses of benzimidazoles highlight that the substituent’s tendency and position on the benzimidazole ring significantly contribute to the biological activity .
Scientific Research Applications
Cyclization and Isomer Identification
Cyclization of [(5-substituted-2-benzimidazolyl)thio] acetic acid leads to the formation of thiazolo[3,2-a]benzimidazol-3(2H)-ones. This process, when carried out in Dowtherm A or Ac2O/pyridine, results in the formation of two possible isomers in a nearly 1:1 ratio. This method is particularly effective for the cyclization of [(5-nitro-2-benzimidazolyl)thio] acetic acid, demonstrating its unique reactivity and the potential for synthesizing novel benzimidazole derivatives with significant structural diversity (Tanaka, Ino, & Murakami, 1981).
Quantum Mechanical Characterization
(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid serves as a precursor in the synthesis of acyl-thiosemicarbazides with potential biological activities. Through an oxidation reaction followed by conversion to the corresponding sulfonyl hydrazide, this compound facilitates the creation of new thiosemicarbazides. Spectral and quantum-chemical analyses of these derivatives highlight their potential tuberculostatic action, suggesting applications in the development of new therapeutic agents (Cheptea et al., 2022).
Anti-tubercular and Antimicrobial Activities
Derivatives of benzimidazole acetic acid, including those associated with (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, have been synthesized and investigated for their biological activities. These compounds have shown promising anti-tubercular activity compared to the standard drug streptomycin, as well as good antimicrobial activities. This indicates the potential of (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid derivatives in developing new antimicrobial and anti-tubercular agents (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Anti-inflammatory Evaluation
Benzimidazole-2-thione derivatives, including those derived from (5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid, exhibit significant anti-inflammatory activity. The synthesis of these compounds involves a series of reactions, culminating in the production of (5-Nitro-1H-benzimidazol-2-yl)thio]acetyl piperazine derivatives. Molecular docking studies against the cox-2 enzyme have shown important binding interactions, supporting the potential of these derivatives as anti-inflammatory agents (Ganji & Agrawal, 2020).
Future Directions
Benzimidazole derivatives have shown promising therapeutic potential and several are undergoing human trials . Future research could focus on overcoming challenges such as drug resistance, costly and tedious synthetic methods, and lack of structural information of receptors . Further studies could also explore the synthesis, characterization, and biological evaluation of “[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid” and its derivatives.
properties
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c13-8(14)4-17-9-10-6-2-1-5(12(15)16)3-7(6)11-9/h1-3H,4H2,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTHPGGRKWIUEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351377 |
Source
|
Record name | SBB039278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid | |
CAS RN |
19951-24-7 |
Source
|
Record name | SBB039278 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.